molecular formula C13H16N2O B1414240 2-Butyl-5-(4-methylphenyl)-1,3,4-oxadiazole CAS No. 2197055-27-7

2-Butyl-5-(4-methylphenyl)-1,3,4-oxadiazole

Cat. No. B1414240
CAS RN: 2197055-27-7
M. Wt: 216.28 g/mol
InChI Key: WXPPCXFDDMRYNB-UHFFFAOYSA-N
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Description

2-Butyl-5-(4-methylphenyl)-1,3,4-oxadiazole (BMOPO) is a heterocyclic compound with a wide range of applications in the scientific community. It is used in the synthesis of various organic compounds, has a wide range of applications in scientific research, and has a unique mechanism of action.

Scientific Research Applications

Corrosion Inhibition

  • Compounds similar to 2-Butyl-5-(4-methylphenyl)-1,3,4-oxadiazole demonstrate effective inhibition of corrosion in brass, particularly in cooling water systems. This property is attributed to their ability to inhibit both cathodic and anodic reactions, suggesting a mixed-type control of inhibition (Rochdi et al., 2014).

Luminescence in OLEDs

  • Derivatives of 2-Butyl-5-(4-methylphenyl)-1,3,4-oxadiazole are being studied for their delayed luminescence properties, which is significant for their application in OLEDs. These compounds exhibit thermally activated delayed fluorescence, making them suitable for high-efficiency OLEDs (Cooper et al., 2022).

Antimicrobial Properties

  • Certain 1,3,4-oxadiazole compounds, related to 2-Butyl-5-(4-methylphenyl)-1,3,4-oxadiazole, have demonstrated antimicrobial and hemolytic activity. These findings suggest their potential use in developing new antimicrobial agents (Gul et al., 2017).

Organic Electronics

  • 1,3,4-oxadiazole derivatives are intensively used as electron transport materials in OLEDs. Studies on the crystal structures of these materials have provided insights into their structure-property relationships, crucial for enhancing OLED performance (Emmerling et al., 2012).

Fluorescence Resonance Energy Transfer (FRET)

  • Novel 1,3,4-oxadiazole-based molecules have been designed for studying FRET, using ZnSe/ZnS quantum dots as energy donors. These studies are significant for developing new photonic and electronic devices (Pujar et al., 2017).

Antioxidant Activity

  • Some 1,3,4-oxadiazole derivatives exhibit notable antioxidant activities, highlighting their potential for use in pharmaceuticals or as dietary supplements (Mallesha et al., 2014).

Synthesis and Optical Properties

  • The synthesis and characterization of 1,3,4-oxadiazole derivatives containing an imidazole unit have been explored, revealing their optical behavior characteristics, which are relevant for potential applications in photonics and electronics (Yan et al., 2010).

Scintillator Applications

  • Certain 1,3,4-oxadiazole derivatives have been proposed for use in scintillators with pulse-shape discrimination capability, useful in detecting fast neutrons in the presence of gamma radiation (Zhmurin et al., 2014).

properties

IUPAC Name

2-butyl-5-(4-methylphenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-3-4-5-12-14-15-13(16-12)11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPPCXFDDMRYNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(O1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-5-(4-methylphenyl)-1,3,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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